Cas no 822-86-6 (trans-1,2-Dichlorocyclohexane)

trans-1,2-Dichlorocyclohexane structure
trans-1,2-Dichlorocyclohexane structure
商品名:trans-1,2-Dichlorocyclohexane
CAS番号:822-86-6
MF:C6H10Cl2
メガワット:153.049600124359
MDL:MFCD00003824
CID:723634
PubChem ID:87568668

trans-1,2-Dichlorocyclohexane 化学的及び物理的性質

名前と識別子

    • Cyclohexane,1,2-dichloro-, (1R,2R)-rel-
    • trans-1,2-Dichlorocyclohexane
    • (1R,2R)-1,2-dichlorocyclohexane
    • (E)-1,2-Dichlorocyclohexane
    • t-1,2-Dichlorocyclohexane
    • Cyclohexane, 1,2-dichloro-, trans-
    • (trans)-1,2-dichlorocyclohexane
    • Cyclohexane, 1,2-dichloro-, (1R,2R)-rel-
    • trans-1,2-Dichlorcyclohexan
    • 1beta,2alpha-Dichlorocyclohexane
    • GZEZIBFVJYNETN-PHDIDXHHSA-
    • 1,2-Dichlorocyclohexane, trans-
    • D2230
    • Cyclohexane, 1,2-dichloro-, trans- (8CI)
    • rel-(1R,2R)-1,2-Dichlorocyclohexane (ACI)
    • 1,2-trans-Dichlorocyclohexane
    • EINECS 212-503-4
    • trans-1,2-Dichlorocyclohexane, 99%
    • UNII-YRN932MS48
    • 822-86-6
    • 1,2-DICHLOROCYCLOHEXANE, TRANS-(+/-)-
    • GZEZIBFVJYNETN-PHDIDXHHSA-N
    • InChI=1/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
    • SCHEMBL1039600
    • CS-0455908
    • DTXSID7022126
    • YRN932MS48
    • Q27896917
    • MDL: MFCD00003824
    • インチ: 1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
    • InChIKey: GZEZIBFVJYNETN-PHDIDXHHSA-N
    • ほほえんだ: Cl[C@@H]1CCCC[C@H]1Cl

計算された属性

  • せいみつぶんしりょう: 152.01600
  • どういたいしつりょう: 152.0159557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 62.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 無色粉末
  • 密度みつど: 1.164 g/mL at 25 °C(lit.)
  • ゆうかいてん: -6.1°C
  • ふってん: 69°C/11mmHg(lit.)
  • フラッシュポイント: 151 °F
  • 屈折率: n20/D 1.4917(lit.)
  • PSA: 0.00000
  • LogP: 2.77520
  • ようかいせい: 未確定

trans-1,2-Dichlorocyclohexane セキュリティ情報

trans-1,2-Dichlorocyclohexane 税関データ

  • 税関コード:2903890090
  • 税関データ:

    中国税関コード:

    2903890090

    概要:

    2903890090.他のシクロアルカン/シクロオレフィンまたはシクロテルペンオレフィンのハロゲン化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2903890090.シクロアルカン、シクロアルカンまたは少ないシクロアルカンのハロゲン化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

trans-1,2-Dichlorocyclohexane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T705130-500mg
trans-1,2-Dichlorocyclohexane
822-86-6
500mg
$ 109.00 2023-09-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2230-5G
trans-1,2-Dichlorocyclohexane
822-86-6 >96.0%(GC)
5g
¥540.00 2024-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-237142-5 g
trans-1,2-Dichlorocyclohexane,
822-86-6
5g
¥399.00 2023-07-10
A2B Chem LLC
AB79764-5g
Trans-1,2-dichlorocyclohexane
822-86-6 >96.0%(GC)
5g
$99.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-237142-5g
trans-1,2-Dichlorocyclohexane,
822-86-6
5g
¥399.00 2023-09-05
abcr
AB141212-25g
trans-1,2-Dichlorocyclohexane, 96%; .
822-86-6 96%
25g
€559.60 2025-02-20
1PlusChem
1P003VBO-25g
TRANS-1,2-DICHLOROCYCLOHEXANE
822-86-6 >96.0%(GC)
25g
$410.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526575-250mg
trans-1,2-Dichlorocyclohexane
822-86-6 98%
250mg
¥157.00 2024-07-28
TRC
T705130-100mg
trans-1,2-Dichlorocyclohexane
822-86-6
100mg
$ 87.00 2023-09-05
TRC
T705130-50mg
trans-1,2-Dichlorocyclohexane
822-86-6
50mg
$ 64.00 2023-09-05

trans-1,2-Dichlorocyclohexane 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Selenium-catalyzed nonradical chlorination of olefins with N-chlorosuccinimide
Hori, Tetsuo; et al, Journal of Organic Chemistry, 1979, 44(23), 4204-8

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Trichloroisocyanuric acid ,  Triphenylphosphine Solvents: Acetonitrile ;  5 - 10 min, neutralized, reflux
リファレンス
Trihaloisocyanuric Acid/Triphenylphosphine: An Efficient System for Regioselective Conversion of Epoxides into Vicinal Halohydrins and Vicinal Dihalides under Mild Conditions
de Andrade, Vitor S. C.; et al, Synthesis, 2016, 48(9), 1381-1388

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
Mechanism and stereochemistry of the addition of nitrogen dioxide to olefins
Brand, J. C. D.; et al, Journal of the Chemical Society, 1958, 629, 629-38

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: (OC-6-21)-Tetrachloro[methylenebis(1,3-dihydro-3-tetradecyl-1H-imidazol-1-yl-2(3… Catalysts: Tetrabutylammonium chloride Solvents: Chloroform-d ;  2 h, 25 °C
リファレンス
Bis-N-heterocyclic carbene palladium(IV) tetrachloride complexes: synthesis, reactivity, and mechanisms of direct chlorinations and oxidations of organic substrates
McCall, A. Scott; et al, Journal of the American Chemical Society, 2011, 133(6), 1832-1848

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: N-Butyl-2-iodobenzamide Solvents: Dichloromethane ;  5 min, rt
リファレンス
Halocarbocyclization versus dihalogenation: substituent directed iodine(III) catalyzed halogenations
Stodulski, Maciej; et al, Chemical Communications (Cambridge, 2014, 50(26), 3435-3438

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: tert-Butyl hydroperoxide
リファレンス
Peroxide-induced α-elimination of organic halides from organotellurium(IV) halides
Uemura, Sakae; et al, Journal of the Chemical Society, 1980, (21), 1033-4

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Cumene hydroperoxide
リファレンス
α-Elimination of organic halides from organotellurium(IV) halides
Uemura, Sakae; et al, Journal of Organometallic Chemistry, 1984, 268(3), 223-34

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Ammonium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane ,  Water ;  20 min, rt
リファレンス
Vicinal dichlorination of olefins using NH4Cl and Oxone
Peraka, Swamy; et al, Synthesis, 2014, 46(2), 251-257

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium chloride ,  (OC-6-23)-(Nitrato-κO)oxo[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,2… Solvents: Dichloromethane ;  2 min, -80 °C; -80 °C → rt
リファレンス
Oxidation of Chloride and Subsequent Chlorination of Organic Compounds by Oxoiron(IV) Porphyrin π-Cation Radicals
Cong, Zhiqi; et al, Angewandte Chemie, 2011, 50(42), 9935-9939

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Disodium sulfide
2.1 Reagents: Sulfuryl chloride
リファレンス
Formation of alkenes from vicinal dihalides and β-halo nitroalkanes by elimination reactions with one-electron and two-electron reducing agents
Fukunaga, Kimitoshi; et al, Nippon Kagaku Kaishi, 1983, (4), 542-50

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide Catalysts: N2-[1,3-Diphenyl-4-(phenylamino)-1,3,2,4-diazadiphosphetidin-2-yl]-N2,N4,1,3-tet… Solvents: Acetonitrile ;  4 h, reflux
リファレンス
1,3,2,4-Diazadiphosphetidine-based phosphazane oligomers as source of P(III) atom economy reagents: Conversion of epoxides to vic-haloalcohols, vic-dihalides, and alkenes in the presence of halogen sources
Iranpoor, Nasser; et al, Phosphorus, 2014, 189(7-8), 1165-1173

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Thermal transformations of trans-2-chlorocyclohexanol
Zil'berman, I. E.; et al, Zhurnal Vsesoyuznogo Khimicheskogo Obshchestva im. D. I. Mendeleeva, 1987, 32(3), 352-3

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Chlorine Solvents: Chloroform ,  Perfluorooctane ;  1 h, rt
リファレンス
Use of a fluorous bridge for diffusion controlled uptake of molecular chlorine in chlorine addition to alkenes
Iskra, Jernej; et al, Chemical Communications (Cambridge, 2003, (19), 2496-2497

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide ,  1-Butanaminium, N,N,N-tributyl-, (hydrogen difluoride) (1:1) Solvents: Dichloromethane ;  26 h, rt
リファレンス
Tetrabutylammonium bifluoride
Prakash, G. K. Surya; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-4

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: N-Chloro-N-ethylethanamine ,  Phosphorus oxychloride Solvents: Dichloromethane
リファレンス
A new method for mixed halogenation. N-Chloroamine-phosphorus bromide system as a synthetic equivalent of the mixed halogen Cl+Br-
Zyk, Nikolai V.; et al, Phosphorus, 1998, 139, 107-122

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide ,  Triphenylphosphine Solvents: Acetonitrile ;  4 h, reflux
リファレンス
Regioselective synthesis of vic-halo alcohols and symmetrical or unsymmetrical vic-dihalides from epoxides using triphenylphosphine-N-halo imides
Iranpoor, Nasser; et al, Canadian Journal of Chemistry, 2006, 84(1), 69-75

ごうせいかいろ 17

はんのうじょうけん
リファレンス
α-Elimination of organic halides from organotellurium(IV) halides
Uemura, Sakae; et al, Journal of Organometallic Chemistry, 1984, 268(3), 223-34

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Molybdenum pentachloride Solvents: Dichloromethane
リファレンス
Chlorination of alkenes and alkynes with molybdenum(V) chloride
San Filippo, Joseph Jr.; et al, Journal of the American Chemical Society, 1975, 97(6), 1599-600

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Chlorosuccinimide ,  1-Butanaminium, N,N,N-tributyl-, (hydrogen difluoride) (1:1) Solvents: Dichloromethane
リファレンス
Efficient utilization of tetrabutylammonium bifluoride in halofluorination reactions
Camps, F.; et al, Journal of Organic Chemistry, 1989, 54(18), 4294-8

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Cumene hydroperoxide Solvents: 1,4-Dioxane ;  30 min, reflux
リファレンス
Cumyl hydroperoxide
Rossiter, Bryant E.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8

ごうせいかいろ 21

はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
Reaction of trichloramine with olefins. A convenient synthesis of vic-dichlorides
Field, Kurt W.; et al, Synthesis, 1969, 135,

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[2-(dimethylamino)ethyl]thiourea Solvents: Dichloromethane ;  3 h, rt
リファレンス
Organocatalysis as a Safe Practical Method for the Stereospecific Dibromination of Unsaturated Compounds
Hernandez-Torres, Gloria; et al, Organic Letters, 2012, 14(7), 1858-1861

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine ;  reflux
リファレンス
Triphenylphosphine-carbon tetrachloride
Taschner, Michael J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Palladium(1+), trichloro[methylenebis(3-tetradecyl-1H-imidazol-1-yl-2(3H)-yliden… Solvents: Chloroform-d ;  25 °C
リファレンス
Pyridine-Assisted Chlorinations and Oxidations by Palladium(IV)
McCall, A. Scott; et al, Organometallics, 2012, 31(9), 3527-3538

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Chlorine Solvents: Acetone ,  Water
リファレンス
A study of the hypochlorination of styrene. Preparation of chlorohydrins in aqueous acetone
Sumrell, Gene; et al, Canadian Journal of Chemistry, 1964, 42(12), 2896-9

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Sulfur trioxide
1.2 -
リファレンス
Sulfur trioxide-assisted electrophilic addition of ethyl hypochlorite to olefins
Zefirov, N. S.; et al, Sulfur Letters, 1986, 4(2), 45-50

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Sodium hypochlorite ,  Sulfuryl chloride
リファレンス
Oxidative cleavages of aliphatic and cyclic iodides
McCabe, Peter Heggison; et al, Tetrahedron Letters, 1981, 22(37), 3679-80

ごうせいかいろ 28

はんのうじょうけん
1.1 Solvents: Carbon tetrachloride ;  reflux
リファレンス
N,N-dibromobenzenesulfonamide and N,N-dibromo-p-toluenesulfonamide
Crouch, R. David; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-7

trans-1,2-Dichlorocyclohexane Raw materials

trans-1,2-Dichlorocyclohexane Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:822-86-6)trans-1,2-Dichlorocyclohexane
A1207178
清らかである:99%
はかる:25g
価格 ($):332.0